1-(3-氟丙基)哌嗪

描述

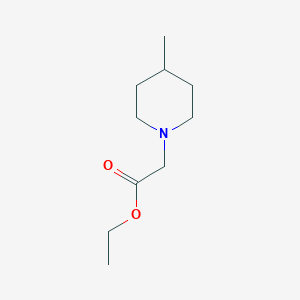

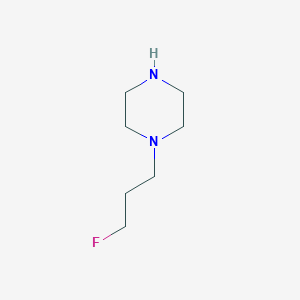

1-(3-Fluoropropyl)piperazine is a chemical compound with the molecular formula C7H15FN2 . It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of 1-(3-Fluoropropyl)piperazine is 146.206 Da . The structure of this compound includes a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .科学研究应用

在治疗剂开发中的应用

一个重要的应用领域是治疗剂的开发,特别是针对多巴胺和血清素转运体。例如,已经合成并评估了相关哌嗪化合物的羟基化衍生物,以了解它们对多巴胺和血清素转运体的亲和力和选择性,揭示了其作为可卡因滥用等疾病的长期作用剂的实质性对映选择性和潜力 (Hsin 等,2002)。

在药物化合物合成中的作用

此外,哌嗪衍生物在药物化合物的合成中也发挥着至关重要的作用,例如氟桂利嗪,一种众所周知的用于治疗偏头痛和其他疾病的药物,展示了哌嗪类化合物在药物化学中的多功能性 (Shakhmaev 等,2016)。

对放射性示踪剂开发的贡献

另一个值得注意的应用是在正电子发射断层扫描 (PET) 成像的放射性示踪剂开发中,哌嗪衍生物被用于评估肿瘤中硬脂酰辅酶 A 去饱和酶-1 表达等情况,从而为肿瘤学和诊断成像领域做出贡献 (Silvers 等,2016)。

在抗菌研究中的探索

研究还扩展到抗菌应用,其中已经合成并评估了具有哌嗪基团的新型氟喹诺酮衍生物,以抑制细菌病原体,突出了哌嗪衍生物在解决抗生素耐药性方面的潜力 (Chen 等,2013)。

对材料科学和化学的影响

此外,对相关化合物(如水溶液中的环丙沙星)的光化学的研究,提供了对这些分子在各种环境条件下的稳定性和降解途径的宝贵见解,这对于药物科学和环境化学至关重要 (Mella 等,2001)。

作用机制

Target of Action

1-(3-Fluoropropyl)piperazine is a derivative of piperazine, an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Mode of Action

Piperazine, the parent compound of 1-(3-Fluoropropyl)piperazine, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine’s action on the GABA receptor can affect various downstream effects, including the modulation of neurotransmitter release, ion channel conductance, and neuronal excitability .

Pharmacokinetics

Piperazine, its parent compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Based on the action of piperazine, it can be inferred that the compound may cause paralysis in parasites, facilitating their removal or expulsion from the host body .

安全和危害

未来方向

1-(3-[18F]fluoropropyl)piperazines are being studied as model compounds for the radiofluorination of pyrido[2,3-d]pyrimidines. The visualization of cyclin-dependent kinases (CDKs), which are overexpressed in multiple tumor types, with radiolabeled CDK inhibitors by means of positron emission tomography in vivo is a promising approach for tumor imaging .

生化分析

Biochemical Properties

1-(3-Fluoropropyl)piperazine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds with high affinity to CDK4 and CDK6, inhibiting their activity and thereby affecting cell proliferation. Additionally, 1-(3-Fluoropropyl)piperazine has been used as a model compound for radiofluorination, aiding in the visualization of CDKs in tumor imaging .

Cellular Effects

The effects of 1-(3-Fluoropropyl)piperazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway . This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, leading to DNA fragmentation and nuclear condensation . Furthermore, 1-(3-Fluoropropyl)piperazine affects cell signaling pathways by inhibiting CDK activity, which is essential for cell cycle progression .

Molecular Mechanism

At the molecular level, 1-(3-Fluoropropyl)piperazine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CDKs by binding to their active sites, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s fluoropropyl group enhances its binding affinity and selectivity towards CDKs, making it a potent inhibitor .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(3-Fluoropropyl)piperazine over time have been studied in laboratory settings. It has been found that the compound remains stable under normal storage conditions but may degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that 1-(3-Fluoropropyl)piperazine can maintain its inhibitory effects on CDKs over extended periods, making it suitable for prolonged experimental use .

Dosage Effects in Animal Models

The effects of 1-(3-Fluoropropyl)piperazine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits CDK activity . At higher doses, it can cause adverse effects such as neurotoxicity and gastrointestinal disturbances . The therapeutic window for 1-(3-Fluoropropyl)piperazine is relatively narrow, necessitating careful dosage optimization in experimental and clinical settings .

Metabolic Pathways

1-(3-Fluoropropyl)piperazine is involved in various metabolic pathways, primarily in the liver. It undergoes phase I metabolic reactions, including oxidation and dealkylation, mediated by cytochrome P450 enzymes . These reactions result in the formation of reactive metabolites, which can be further conjugated with glutathione for detoxification . The metabolic profiling of 1-(3-Fluoropropyl)piperazine is crucial for understanding its pharmacokinetics and potential toxicity .

Transport and Distribution

The transport and distribution of 1-(3-Fluoropropyl)piperazine within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that mediate its uptake into cells . Once inside the cell, 1-(3-Fluoropropyl)piperazine can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on CDKs .

Subcellular Localization

The subcellular localization of 1-(3-Fluoropropyl)piperazine is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDKs and other target proteins . The presence of targeting signals or post-translational modifications may direct 1-(3-Fluoropropyl)piperazine to specific subcellular compartments, enhancing its efficacy .

属性

IUPAC Name |

1-(3-fluoropropyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2/c8-2-1-5-10-6-3-9-4-7-10/h9H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLFFUHMNSTDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)

![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133735.png)

![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)